Journal Name:Inorganic Chemistry Frontiers
Journal ISSN:2052-1553
IF:7.779
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qi#!recentarticles&adv
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:352
Publishing Cycle:
OA or Not:Not
Advances in research on the inhibitory effect of 3D current collector structures for lithium dendrites
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01290E
Lithium is considered the “Holy Grail” of anode materials in lithium metal batteries owing to its extremely low electrochemical potential and high specific capacity. However, during the charging/discharging process, the uneven deposition of lithium can lead to the formation of lithium dendrites. The rapid growth of lithium dendrites can puncture the membrane and cause a short circuit, resulting in a safety hazard. In addition, some lithium dendrites break or fall off to form “dead lithium” during the long cycle, which reduces the coulombic efficiency (CE) of the battery. Lithium dendrites greatly affect the application of lithium metal batteries (LMBs). Three-dimensional (3D) current collectors with a high specific surface area and high porosity can regulate lithium-ion flux distribution, reduce the local current density, and guide the uniform deposition of lithium, which can effectively inhibit the growth of lithium dendrites. This review is devoted to summarizing the research progress on 3D current collector structures in recent years, focusing on the suppression of lithium dendrite growth by various 3D current collector structures, including ordered arrangement structures, irregular structures, gradient structures, graded porous structures, foam structures, and alloy frameworks. Considering the current research tendency, the challenges and prospects of various 3D current collector structures are discussed to provide a reference for the further development of advanced lithium metal anodes.
Detail
Covalent shaping of polyoxometalate molecular films onto ITO electrodes for charge trapping induced resistive switching†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01761C
As nano-sized molecular oxides, polyoxometalates (POMs) hold great promise in non-volatile memory materials based on redox-active molecules. Materials processed from solution, by drop-casting, by embedding POMs in polymers, or using layer-by-layer deposition techniques have thus been reported and successfully investigated. Almost all of these examples are electrostatically assembled materials. We herein propose an original route for the elaboration of robust covalent POM networks, to seek the influence of the shaping process on the POM-to-POM communication and the final device performance. Capitalizing on our experience in the handling of organic–inorganic POM hybrids, we have prepared diazonium hybrids to harness the propensity of diazonium salts to form multi-layered materials upon electrochemical reduction. A few nanometers thick materials have thus been grown onto ITO electrodes and have shown to be potentially suitable for write-once-read-many (WORM) devices, with a low set voltage.
Detail
Contents list
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90100A
The first page of this article is displayed as the abstract.
Detail
Front cover
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90099A
A graphical abstract is available for this content
Detail
Revealing the role of a unique local structure in lanthanide-doped Cs2LiInCl6 in boosting visible and NIR-II luminescence†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01952G
Local structure engineering is one of the most useful strategies for tunable down-shifting and upconversion emissions in halide double perovskites (DPs). However, the roles of the local structure, including local symmetry, coordination structure, and active sites, in these DPs remain largely unexplored. Herein, we studied the local structure-correlated up/down-conversion luminescence in Yb3+/Er3+/Ho3+ co/tri-doped Cs2LiInCl6 with a unique local structure, which is different from its typical Cs2NaInCl6 counterpart. At optimal concentrations, the emission intensities of Cs2LiInCl6:Yb3+,Er3+ were 6 and 110 times higher than those of Cs2NaInCl6 at 552 and 1540 nm, respectively. The evolution of the local site symmetry calculated by the first-principles density functional theory demonstrates that the lower local symmetry of Cs2LiInCl6:Yb3+,Er3+ is responsible for luminescence enhancement at a low-doping level of Er3+. In addition, we verified that the concentration quenching effect can be effectively suppressed by two independent In3+ sites in Cs2LiInCl6, leading to increased visible and near-infrared (NIR-II) emissions close to the optimal concentration with higher Er3+ contents. Moreover, time-resolved photoluminescence (PL) measurements and steady-state rate equations are used to thoroughly understand the mechanism underlying the local-structure-dependent PL properties. Our results demonstrate that both the local symmetry breaking and presence of multiple independent active sites are beneficial for luminescence enhancement, and accordingly provide meaningful guidance for designing highly efficient visible and NIR-II emitters.
Detail
Back cover
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI90105J
A graphical abstract is available for this content
Detail
Boosted charge transfer in Pt cluster anchored TiO2 microspheres with rich oxygen vacancies for solar driven H2 production from lignocellulosic biomass†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01894F
Solar driven lignocellulosic biomass-to-H2 conversion through photocatalysis is an economical and clean approach to generate hydrogen fuel. However, the photocatalytic lignocellulosic biomass-to-H2 conversion efficiency is still very low owing to the lack of a highly reactive photocatalyst. Herein, we reported the construction of Pt nanocluster chemically anchored porous TiO2 microspheres with abundant oxygen vacancies as a highly efficient photocatalyst for solar driven lignocellulosic biomass-to-H2 conversion. The oxygen vacancies on the TiO2 surface not only boost electron transfer across the Pt–TiO2 interface, but also benefit the formation of ˙OH which acts as a key intermediate for the oxidation of lignocellulose. The Pt/TiO2 photocatalysts show high photocatalytic performance with the highest H2 generation rate of 494 μmol g−1 h−1 and an apparent quantum yield of 3.21% at 380 nm in α-cellulose aqueous solution. Furthermore, photocatalytic H2 production from lignocellulosic biomass has been successfully achieved, and the H2 generation rate of the optimal Pt/TiO2 photocatalyst in rice straw, wheat straw, polar wood chip, bamboo, rice hull and corncob aqueous solution was 2, 3, 23, 32, 11 and 6 μmol g−1 h−1, respectively. This study provides an opportunity for encouraging more research on solar driven lignocellulosic biomass-to-H2 conversion.
Detail
A cooperative effect of copper-induction and AIE leading to bright luminescence of gold nanoclusters†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01974H
Emission enhancement of gold nanoclusters protected with 6-propyl-2-thiouracil (PRT-AuNCs) is achieved through incorporating a suitable amount of Cu2+. Sophisticated mechanisms are involved in the modulation of emission properties of the PRT-AuNCs/Cu2+ system, instead of merely a metal ion induced aggregation. X-ray photoelectron spectroscopy, IR spectroscopy and mass spectroscopy reveal that the Cu2+ is reduced by 6-propyl-2-thiouracil to form a Cu(I)–thiolate complex, which then co-assembles with the AuNCs to form a PRT-Au/Cu composite at an appropriate Cu2+ concentration. Systematic microscopic characterization studies including scanning electron microscopy, X-ray diffraction etc. demonstrate the crucial effect of compact aggregation driven by metallophilic interactions on the emission enhancement of PRT-Au/Cu. Detailed analysis of the photophysical parameters validates that the presence of Cu(I) changes the radiative transition mechanisms of PRT-Au/Cu with respect to primitive PRT-AuNCs. As a result, a cooperative effect of copper-induction and aggregation induced emission (AIE) leads to a strongly emissive composite with bathochromic-shifted emission energy. Moreover, the high molar ratio between Cu and Au in PRT-Au/Cu can effectively reduce the cost of the material in production, and we have developed a WLED to exemplify the potential application of this composite material.
Detail
Pore size effects on high-efficiency proton conduction in three stable 3D Al-based MOFs modified with imidazole†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01941A
Proton-conducting materials have become highly desirable for clean energy-related applications, and the design and synthesis of stable and efficient proton-conduction materials have become increasingly important but challenging. Three stable porous metal–organic frameworks (MOFs) based on the aluminum(III) cation (Al-MOFs), DUT-5 (1), DUT-4 (2), and NOTT-300 (3), were selected as imidazole (Im) supporters and were successfully used to obtain three proton conduction composites (namely Im@1, Im@2, and Im@3) with excellent proton conductivities (σ). At 80 °C and 100% RH, the proton conductivity values of 1–3 were respectively 1.39 × 10−2, 2.98 × 10−2, and 5.57 × 10−2 S cm−1, which increased significantly with the decrease in their aperture sizes (1, 11.1 Å; 2, 8.5 Å; 3, 6.5 Å). The proton conductivity values of Im@1–3 were significantly higher than those of the original MOFs 1–3. Especially, 3 has a suitable aperture size for loading imidazole molecules and restricting them in a limited space, which made it difficult for the imidazole molecules of Im@3 to escape from the pores of 3, eventually leading to the formation of strong continuous hydrogen-bonding networks. Therefore, at 80 °C and 100% RH, the proton conductivities (σ) of Im@3 can reach up to 2.55 × 10−1 S cm−1, which is close to the σ of the commercial benchmark Nafion under the same conditions. Finally, the related molecular simulation was accomplished to elucidate the proton conduction mechanism by using the Grand Canonical Monte Carlo (GCMC) method. All the above features make Im@3 one of the most promising candidates for further practical applications in fuel cells.
Detail
In situ built nanoconfined Nb2O5 particles in a 3D interconnected Nb2C MXene@rGO conductive framework for high-performance potassium-ion batteries†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01775C
Exploring novel anode materials with excellent electrochemical performance is of great significance for the development of potassium-ion batteries (KIBs). Here, a 3D interconnected Nb2C/rGO conductive framework with in situ generated Nb2O5 nanoparticles (Nb2O5/Nb2C/rGO) is successfully constructed by a simple one-step hydrothermal method and subsequent freeze-drying and annealing treatments. The unique structure formed by the intimate contact of the three components has a 3D conductive network, abundant pores and a large specific surface area, which can not only inhibit the self-restacking of Nb2C nanosheets and the agglomeration of Nb2O5 nanoparticles and alleviate the volume change during the charge–discharge process, but also expose more active sites and provide unimpeded channels for the diffusion of K+ and infiltration of the electrolyte. Meanwhile, Nb2O5 nanoparticles produced by in situ oxidation of surface Nb2C and the residual subsurface Nb2C with a low potassium ion diffusion barrier and a high conductivity can shorten the diffusion distance and promote the diffusion kinetics of electrons/ions. Benefiting from the elaborately designed structure and synergistic effects of three different components, as an anode for KIBs, the resulting Nb2O5/Nb2C/rGO exhibits a superior specific capacity of 410.6 mA h g−1 after 100 cycles at 0.1 A g−1, an exceptional rate performance of 159.0 mA h g−1 at 5 A g−1, a capacity retention of 88.8% and a coulombic efficiency over 99.8% after 1000 cycles at 2.0 A g−1. Moreover, Nb2O5/Nb2C/rGO also shows a good potassium storage performance in a KIB full-cell. Furthermore, the combined potassium storage mechanism of K+ intercalation/deintercalation is revealed by CV and in/ex situ analyses. This work can provide more meaningful guidance for the rational design and construction of anode materials for high-performance KIBs.
Detail
Multi-stimulus responsive properties of a Cd-MOF based on tetraphenylethylene†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01954C
Multi-stimulus-responsive materials possess potential practical application capabilities in anti-counterfeiting, sensing, information storage and other fields. Here, we have synthesized a crystalline material, Cd-tcbpe MOF, based on a TPE derivative by a “two-step” method with a high yield. This crystalline MOF material exhibits sensitive and reversible fluorescence color changes from cyan to yellow–green in response to multiple stimuli including mechanical forces, water, some small molecules (i.e. NH3, CH3COOH, CF3COOH, and HCl vapors) and temperature. Notably, the corresponding ligand alone does not possess these multi-stimulus responsive properties. We found that the changes in fluorescence properties are benefited from the compression and extension of the ligand in the MOF framework structure. This work also provides support for the development of white LED materials, mechanical flaw detection materials and water vapor/temperature detection.
Detail
14-electron reduced Mo IV6-ε-Keggin polyoxometalates: highly stable and reversible electron/Li+ sponge materials†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01828H
First, 14-electron reduced MoIV6-ε-Keggin polyoxometalates (POMs), namely14e-[Sb2MoIV6MoV2MoVI4O32(OH)2py6]2− (1), 14e-[(GeO)2MoIV6MoV2MoVI4O34(OH)2py6]4− (2), and 14e-[Sb2ZnMoIV6MoV2MoVI4O34py7] (3) (py = pyridine), were prepared. X-ray structural analyses of 1–3 revealed two triangularly metal–metal Δ-bonded 6e-[MoIV3O4] incomplete cubane-type units and one 2e-[MoV2O4], which account for the hollow ε-Keggin structures free of central heteroatoms. Long-range π-stacking interactions and super electron-rich Keggin structures of 14e-1 and 14e-2 lead to their 260 times higher electrical conductivity than conventional fully oxidized MoVI-Keggin POMs. The hollow MoIV6-ε-Keggin POM 1 exhibited structural integrity retained during 24-electron charging/discharging processes when being simultaneously monitored by ex situ XPS and IR. A dynamic study of Li-ion migration in 1 revealed its dominant capacitor-like Li+-storage mechanism and effective/fast absorption/desorption of Li+. Therefore, it exhibited a high discharge specific capacity (303 mA h g−1, 50 mA g−1), superior rate and cycling performance, especially at an extremely high current density (121.6 mA h g−1, 100 cycles, 8.0 A g−1), which remarkably enhances the performance of conventional fully oxidized MoVI-Keggin cathode materials, and provides a new option for using super electron-rich, hollow POMs to improve the electrochemical performance of POM electrode materials.
Detail
From CdPb8(SeO3)4Br10 to Pb3(TeO3)Br4: the first tellurite bromide exhibiting an SHG response and mid-IR transparency†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01937C
Herein, we report two new selenite/tellurite bromide compounds, namely, CdPb8(SeO3)4Br10 and Pb3(TeO3)Br4. The former crystallized in a centrosymmetric space group, while the latter is a non-centrosymmetric compound. Specifically, CdPb8(SeO3)4Br10 demonstrates high thermal stability (425 °C) and a wide optical transparency window (0.33–6.5 μm), while Pb3(TeO3)Br4 exhibits an second harmonic generation response approximately equivalent to that of KDP, appropriate birefringence (0.095@532 nm and 0.066@1064 nm), wide optical transparency window (0.33–6.5 μm) and high thermal stability (522 °C). These results indicated that lead tellurite bromides could be promising nonlinear optical material systems in the mid-IR wavelength.
Detail
Dinitrogen activation by a titanium hydride complex supported by 2-butene ligand†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01911J
The activation of dinitrogen by a titanium hydride complex with two bridging hydrides located between metal Ti and Li was investigated. Exposing cyclic bis-alkylidene titanium complex 1 to H2 in THF solution yielded titanium hydride 2, {[(2-butene)(C5H5)Ti](μ-H)2Li(THF)3}. 2 aggregated into dimer 3 in hexane, accompanied by the release of LiH. Treatment of 2 with N2 (1 atm) in THF resulted in ionic end-on bridged dinitrogen dititanium complex 4, {[((2-butene)(C5H5)Ti)2(μ2-η1,η1-N2)][Li(THF)4]}, without using external reducing agents. Furthermore, 4 could be oxidized to yield the binuclear complex 5, {[(2-butene)(C5H5)Ti]2(μ2-η1,η1-N2)}. The solid-state structures of 4 and 5, as revealed by X-ray crystallographic studies, exhibit relatively short N–N bond distances of 1.198(2) Å and 1.179(2) Å, respectively. These results align with the observed N–N Raman stretching frequencies at 1699 cm−1 and 1704 cm−1. The N2 moiety bridging two titanium atoms could be converted into ammonia and hydrazine upon treatment with a proton source and reductant.
Detail
Boosting oxygen reduction of well-dispersed CoP/V(PO3)3 sites via geometric and electronic engineering for flexible Zn–air batteries†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01815F
Possessing electron-rich phosphorus and metal sites, transition metal phosphides are expected to break through the reaction kinetics barrier of the oxygen reduction reaction (ORR) for Zn–air batteries (ZABs). Herein, well-dispersed CoP/V(PO3)3 heterojunction nanoparticles were decorated on hollow carbon spheres (CoP/V(PO3)3@HCS) via bi-surfactant template tactics. Experimental and theoretical investigations synergistically confirmed that multi-component coupling induced a charge redistribution and a moderate d-band center, which optimized the adsorption of intermediates and activation energy barrier. Because of the above features, the resultant CoP/V(PO3)3@HCS exhibits eminent ORR activity (E1/2 = 0.81 V, jL = 5.6 mA cm−2) and stability (10 h, ∼98%), surpassing those of most previous reports. Impressively, a CoP/V(PO3)3@HCS-based aqueous ZAB achieves a high power density (182 mW cm−2) and an extremely long life (710 h), being 1.4 and 1.6 times those of the commercial Pt/C, respectively, and its assembled flexible counterpart features extraordinary bending stability.
Detail
Improving energy storage properties of PbHfO3-based antiferroelectric ceramics with lower phase transition fields†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01924A
Dielectric energy storage devices are commonly used in applications involving high voltage levels. However, the presence of inherent risks and the costly insulation technology associated with these high voltages have emphasized the importance of improving energy storage density at lower electric fields. To achieve a high energy storage density at lower electric fields for antiferroelectric materials, it is necessary to decrease their antiferroelectric to ferroelectric phase transition electric fields (EAFE–FE) and acquire double hysteresis loops at lower electric fields. In this study, antiferroelectric ceramics were synthesized, specifically (Pb0.97La0.02)(HfxSn0.95−xTi0.05)O3 (PLHST), using the tape-casting method. An important observation is that increasing the Hf4+ content in PLHST ceramics can effectively reduce the antiferroelectric to ferroelectric phase transition electric field, resulting in a significant increase in maximum polarization (Pmax) and consequently leading to higher energy storage density. As a result, the (Pb0.97La0.02)(Hf0.6Sn0.35Ti0.05)O3 antiferroelectric ceramic with a lower antiferroelectric to ferroelectric phase transition electric field of 15.4 kV mm−1 can simultaneously exhibit an excellent recoverable energy storage density (Wrec) of 6.9 J cm−3 and a high energy efficiency (η) of 87.8%. Moreover, we introduce a merit value denoted as Wrec/EAFE–FE for further evaluation. A high Wrec/EAFE–FE value means that a material can achieve a large energy density under lower antiferroelectric to ferroelectric phase transition electric fields. Furthermore, charge–discharge tests indicate that this ceramic also demonstrates a superior discharge energy density (Wdis) of 5.3 J cm−3 and a large power density (PD) of 149.8 MW cm−3. Additionally, both the recoverable energy storage density and energy efficiency exhibit outstanding frequency stability (1–100 Hz) and strong fatigue endurance (10 000 cycles). These above results collectively demonstrate that this work offers a promising antiferroelectric material for pulsed power applications at lower applied electric fields.
Detail
2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01691A
This article presents a series of six mononuclear Co(II) complexes 1–6 featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines. Notably, these complexes uniquely prefer a trigonal prism geometry, presenting a novel approach to synthesizing complexes with this distinctive shape. The compounds were characterized by elemental analysis, FT-IR spectroscopy, and single-crystal and powder XRD techniques. Furthermore, the magnetism was investigated by DC and AC magnetic measurements and also complemented by X-band EPR spectroscopy. The results reveal that the prepared complexes behave as field-induced single-molecule magnets, characterized by a substantial negative axial zero-field splitting D-parameter and spin reversal energetic barrier Ueff reaching values up to 72 K. The theoretical methods based on CASSCF/NEVPT2 calculations were applied to rationalize their magnetic properties. Moreover, these complexes hold promising potential for further functionalization, offering opportunities to enhance their properties, particularly towards developing zero-field single-molecule magnets as evidenced by the slow relaxation of magnetization in zero static magnetic field observed for the zinc-diluted complex 1Zn.
Detail
Quantum spin coherence and electron spin distribution channels in vanadyl-containing lantern complexes†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01806G
We herein investigate the heterobimetallic lantern complexes [PtVO(SOCR)4] as charge neutral electronic qubits based on vanadyl complexes (S = 1/2) with nuclear spin-free donor atoms. The derivatives with R = Me (1) and Ph (2) give highly resolved X-band EPR spectra in frozen CH2Cl2/toluene solution, which evidence the usual hyperfine coupling with the 51V nucleus (I = 7/2) and an additional superhyperfine interaction with the I = 1/2 nucleus of the 195Pt isotope (natural abundance ca. 34%). DFT calculations ascribe the spin density delocalization on the Pt2+ ion to a combination of π and δ pathways, with the former representing the predominant channel. Spin relaxation measurements in frozen CD2Cl2/toluene-d8 solution between 90 and 10 K yield Tm values (1–6 μs in 1 and 2–11 μs in 2) which compare favorably with those of known vanadyl-based qubits in similar matrices. Coherent spin manipulations indeed prove possible at 70 K, as shown by the observation of Rabi oscillations in nutation experiments. The results indicate that the heavy Group 10 metal ion is not detrimental to the coherence properties of the vanadyl moiety and that Pt–VO lanterns can be used as robust spin-coherent building blocks in materials science and quantum technologies.
Detail
Protonic nanoenvironment engineering for tuning the electrocatalytic efficiency and product selectivity of O2 reduction†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01756G
Precise control over the activity and selectivity of oxygen reduction reaction (ORR) catalysts is key to the development of efficient and durable cathodes for proton-exchange membrane (PEM) fuel cells. Recently, hybrid bilayer membrane (HBM) has emerged as a nanoscale electrochemical platform for investigating proton-coupled electron transfer (PCET) reactions, with particular emphasis on ORR thermodynamics and kinetics. In this work, we have developed a unique HBM incorporating a new self-assembled monolayer (SAM) design, deviating from the established nanoconstructs in prior studies. The new design integrates a custom-synthesized tridentate ligand, 2,2′:6′,2′′-terpyridine-4′-oxy-hexane-1-thiol (TPY), for hosting first-row transition metals (M) beyond Cu(II), including Ni(II) and Mn(II), resulting in a SAM decorated with terminal mononuclear M-TPY complexes. Among the observed ORR activity and selectivity, Cu-TPY SAM showed distinctive characteristics in contrast to Ni-TPY SAM and Mn-TPY SAM. Cu-TPY SAM exhibited significantly higher ORR activity via a dissociative 4-electron ORR mechanism, while Ni-TPY SAM and Mn-TPY SAM displayed lower ORR activity employing an associative 2-electron ORR pathway. We attributed these differences to the formation of distinct M–O intermediates, specifically end-on metal-superoxo adducts (η1 M–O2−) and side-on metal-superoxo adducts (η2 M–O2−), upon O2 binding to the metal center. By appending a 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) lipid monolayer onto M-TPY SAM to form M-TPY HBM, the catalyst–nanoenvironment interface transitions from one with facile proton transfer to one with protons depleted. With the incorporation of dodecyl boronic acid (DBA) as a proton carrier (PC) into the lipid monolayer to form M-TPY HBM DBA, the nanoenvironment switches to one with regulated proton transfer kinetics, ultimately achieving systematic modulation of the ORR activity and selectivity of the embedded M-TPY catalytic site. The mechanistic insights gained on steering the PCET pathways have implications for boosting the activity and selectivity of electrocatalysts tailored for facilitating other redox reactions central to renewable energy schemes and sustainable resource utilization.
Detail
A latest-generation fluoride with excellent structural stiffness for ultra-efficient photoluminescence and specific four-peak emission temperature sensing†
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01902K
Fluorides have garnered tremendous attention in rare-earth-doped fluorescent probes owing to their low phonon energy and excellent optical transparency. However, the latest generation of fluorides, LiYF4, is plagued by extremely complex and uncontrollable synthesis methods, which greatly restricts its further exploration and application. Herein, a straightforward one-step method for the synthesis LiYF4:Ln3+ with micron-sized cones and nano-spheres is reported. Astonishingly, self-sensitized luminescence was achieved under multi-wavelength excitation when Er3+ was singly doped. LiYF4:Yb3+,Er3+ demonstrated superior luminescence intensity to those of commercial green phosphors (NaYF4:Yb3+,Er3+); this ultra-efficient photoluminescence was confirmed from the crystal structure, electronic band properties, morphological analysis and Debye temperature calculations. Further, by constructing cross-relaxation between the Ce3+ and Er3+ ions (4I11/2 + 2F5/2 → 4I13/2 + 2F7/2), the specific four-peak emission (SFPE) intensity of Er3+ in NIR-IIb was significantly increased, further enhancing the relative sensitivity of thermally coupled temperature sensing based on SFPE. Subsequently, non-thermally coupled temperature sensing based on SFPE was also achieved through the construction of phonon-assisted energy transfer between Ho3+ 5I6 and Er3+ 4I13/2. In summary, this paper not only puts forward theoretical and experimental arguments for the use of LiYF4 to replace the conventional NaYF4, but also substantiates the extraordinary prospects of LiYF4 as a temperature-sensitive fluorescent probe in nanomedicine.
Detail
4290
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.20 19 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/inorgcf
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Research articles Reviews Chemistry frontiers Highlights